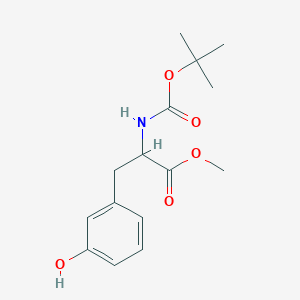

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate

Description

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the carboxyl terminus. The 3-hydroxyphenyl substituent on the β-carbon distinguishes it from other analogs, making it a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological or metabolic pathways . Its structure balances hydrophilicity (via the hydroxyl group) and lipophilicity (via the Boc and ester groups), influencing solubility and bioavailability.

Properties

IUPAC Name |

methyl 3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOXVYSIGXFFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159692 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282100-79-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282100-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Boc Protection and Methyl Esterification

A patent by CN112194606A outlines a two-step approach for analogous Boc-protected methyl esters, starting with amino acid precursors. While developed for N-Boc-cis-4-hydroxyproline methyl ester, the methodology is adaptable to our target compound:

-

Boc Protection : 4-Hydroxy-L-proline (or analogous substrates) reacts with Boc anhydride in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. After 12–24 hours, the product is isolated via liquid-liquid extraction and concentrated under reduced pressure.

-

Methyl Esterification : The Boc-protected intermediate undergoes esterification with methanol in tetrahydrofuran (THF) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The crude product is recrystallized from a DCM/petroleum ether mixture.

This method achieves yields exceeding 80% but requires stringent temperature control (<30°C) to prevent epimerization or decomposition.

Comparative Analysis of Methodologies

Key Observations :

-

The THF-based method offers the highest yield and purity but requires prolonged reaction times.

-

The sequential approach is faster but introduces DCC, complicating waste management.

-

The safety-optimized route balances efficiency and environmental considerations, albeit with marginally lower yields.

Mechanistic Insights and Reaction Optimization

Boc Protection Mechanism

The reaction of primary amines with Boc anhydride proceeds via nucleophilic acyl substitution. Triethylamine deprotonates the amine, enhancing its nucleophilicity for attack on the Boc anhydride’s carbonyl carbon. The resultant tert-butyl carbamate is stabilized by the electron-withdrawing oxycarbonyl group.

Esterification Dynamics

Esterification typically employs methanol under acidic or basic conditions. In the DCC-mediated method, the coupling agent activates the carboxylic acid as an intermediate O-acylisourea, which reacts with methanol to form the ester. Alternatively, methyl iodide directly alkylates carboxylate anions in the presence of K₂CO₃ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity and specificity.

Synthesis of Peptides

The compound is utilized in the synthesis of peptides due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group acts as a protective group that can be easily removed under mild acidic conditions, facilitating the formation of peptide bonds without side reactions.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Removal Conditions | Common Applications |

|---|---|---|---|

| Boc | Moderate | Acidic (TFA) | Peptide synthesis |

| Fmoc | High | Basic (piperidine) | Solid-phase synthesis |

| Cbz | Low | Hydrogenation | Small peptides |

Research indicates that compounds derived from Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate exhibit various biological activities, including:

- Antioxidant Properties : Studies have shown that derivatives can scavenge free radicals, reducing oxidative stress in cells.

- Anticancer Activity : Certain analogs have been tested for their ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

Case Studies

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate significantly reduced oxidative stress markers in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes, suggesting potential therapeutic applications in age-related diseases.

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of compounds based on Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate and evaluated their cytotoxic effects on various cancer cell lines. One compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer potential.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Insights :

- Halogenation : Iodo or bromo substituents (e.g., ) enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce solubility compared to the hydroxyl group.

- Hydroxyl vs.

Ester Group Modifications

The methyl ester in the target compound is compared to ethyl or other ester variants:

*Reported yields vary based on synthetic complexity. Ethyl esters may offer better crystallinity in certain cases .

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate, also known by its CAS number 102507-13-1, is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

- CAS Number : 102507-13-1

- InChI Key : SZVRVSZFEDIMFM-ZCFIWIBFSA-N

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of a hydroxyphenyl group suggests potential interactions with biological targets such as enzymes and receptors.

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate has been studied for its activity as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structure allows it to interact with specific binding sites on target proteins, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain classes of enzymes, including histone deacetylases (HDACs). These enzymes play crucial roles in gene expression regulation and are implicated in various diseases, including cancer.

- Antioxidant Activity : The hydroxyphenyl group may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| HDAC Inhibition | IC50 = 20-50 µM | |

| Antioxidant Activity | Potential free radical scavenging |

Synthesis and Derivatives

The synthesis of methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate typically involves the coupling of Boc-protected amino acids with appropriate phenolic compounds. Variations in the substituents on the phenolic ring can lead to derivatives with altered biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, using carbodiimide reagents like EDC·HCl with HOBt in anhydrous CH₂Cl₂ under nitrogen atmosphere ensures efficient amide bond formation. A stepwise approach involves activating the carboxylic acid group of the precursor (e.g., 3-(3-hydroxyphenyl)propanoic acid derivative) before coupling with the tert-butoxycarbonyl (Boc)-protected amine. Purification via silica gel chromatography (EtOAc/hexane gradients) typically yields >75% purity .

- Key Parameters : Reaction temperature (0°C to room temperature), stoichiometry of coupling agents (1.1–1.2 equiv.), and inert conditions to prevent Boc-group degradation.

Q. How is Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate characterized analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm regiochemistry (e.g., aromatic protons at δ 6.7–7.2 ppm, Boc-group tert-butyl signal at δ 1.4 ppm) .

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ indicate ester carbonyl (C=O) and Boc carbamate groups .

- Mass Spectrometry : High-resolution LC-MS (ESI+) validates molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer : Store at –20°C under nitrogen to prevent hydrolysis of the ester or Boc groups. Use desiccants to avoid moisture uptake. Safety data sheets (SDS) recommend wearing nitrile gloves and working in a fume hood due to potential respiratory irritation (H335 hazard) .

Advanced Research Questions

Q. How does Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate interact with inflammatory pathways in vitro?

- Methodological Answer : Studies using THP-1 monocyte/macrophage-like cells show dose-dependent inhibition of IL-6 and NF-κB p65. Protocols involve pre-treating cells with the compound (10–100 µM) for 1 hour before LPS stimulation. Cytokine levels are quantified via ELISA, and NF-κB nuclear translocation is assessed via immunofluorescence .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from cell line variability (e.g., primary PBMCs vs. THP-1) or differences in LPS stimulation duration .

Q. What strategies mitigate Boc-group instability during downstream functionalization?

- Methodological Answer : The Boc group is labile under acidic conditions. For deprotection, use 4 M HCl in dioxane (2 hours, 0°C) or TFA (30 min, room temperature). Post-deprotection, neutralize with NaHCO₃ to stabilize the free amine for subsequent reactions (e.g., bioconjugation) .

- Optimization : Monitor reaction progress via TLC (silica GF₂₅₄) with ninhydrin staining to detect free amines.

Q. How do solvent polarity and pH affect the compound’s solubility in biological assays?

- Methodological Answer : Solubility varies significantly:

- Polar solvents : DMSO (≥50 mg/mL) is ideal for stock solutions.

- Aqueous buffers : Use <1% DMSO in PBS (pH 7.4) to avoid cytotoxicity. Adjust pH to 6–8 to prevent ester hydrolysis .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze esterase susceptibility by modeling interactions with human carboxylesterase 1 (CES1) active site .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and Boc groups to predict hydrolysis rates .

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.